molecular formula C6H11N3O2 B2495262 4-(Hydroxyimino)piperidine-1-carboxamide CAS No. 923106-27-8

4-(Hydroxyimino)piperidine-1-carboxamide

Katalognummer: B2495262
CAS-Nummer: 923106-27-8
Molekulargewicht: 157.173
InChI-Schlüssel: OVVHXQHDXBWHKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

4-(Hydroxyimino)piperidine-1-carboxamide, a compound with the molecular formula C6H11N3O2 and a molecular weight of approximately 143.17 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring linked to a hydroxyimino functional group and a carboxamide moiety, which contribute to its unique properties and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal to its biological activity. The presence of the hydroxyimino group enhances its nucleophilic properties, allowing it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Property Details
Molecular FormulaC6H11N3O2
Molecular Weight143.17 g/mol
Key Functional GroupsHydroxyimino, Carboxamide

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology and proteomics. Its ability to modify proteins through the formation of N-hydroxylamine (NHA) tags allows for the enrichment and identification of specific proteins within complex biological samples.

Neuropharmacological Potential

The compound has been studied for its potential neuropharmacological effects. Preliminary studies suggest that it may serve as an inhibitor for various kinases, including anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM . This inhibition is crucial for developing targeted therapies in cancer treatment.

Proteomic Applications

This compound is utilized in proteomic studies due to its ability to selectively label proteins via reaction with carbonyl groups in cysteine side chains. This specificity enables researchers to isolate and analyze proteins from complex mixtures, facilitating advancements in understanding protein functions and interactions .

The biological mechanism of action involves the interaction of this compound with specific molecular targets, primarily enzymes and receptors. The hydroxyimino group allows for covalent bonding with nucleophilic sites on proteins, modulating their activity and influencing various biochemical pathways.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often involve the use of specific reagents under controlled conditions to yield derivatives that may exhibit different biological activities. Common reactions include:

  • Oxidation : Utilizing agents like hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Involving nucleophilic substitution reactions under specific conditions.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in different biological contexts:

  • Inhibition Studies : Research demonstrated that derivatives of this compound showed significant inhibition against ALK, suggesting potential therapeutic applications in oncology .
  • Proteomic Applications : A study showcased the use of NHA tags derived from this compound for enriching target proteins, leading to improved identification rates in mass spectrometry analyses.
  • Neuropharmacological Investigations : Investigations into the neuropharmacological effects revealed promising results regarding its impact on neurotransmitter systems, though further studies are required to elucidate the underlying mechanisms .

Eigenschaften

IUPAC Name

4-hydroxyiminopiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-6(10)9-3-1-5(8-11)2-4-9/h11H,1-4H2,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVHXQHDXBWHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.